2-Nitroprobenecid
Overview
Description
2-Nitroprobenecid is a chemical compound that belongs to the class of sulfamoylbenzoic acid derivatives This compound is characterized by the presence of a dipropylsulfamoyl group and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitroprobenecid typically involves the introduction of the dipropylsulfamoyl group and the nitro group onto a benzoic acid derivative. One common method involves the nitration of 4-(dipropylsulfamoyl)benzoic acid using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Nitroprobenecid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the dipropyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl or aryl halides in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-(Dipropylsulfamoyl)-2-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: This compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Nitroprobenecid involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of inflammatory mediators like prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-(Dipropylsulfamoyl)benzoic acid: Lacks the nitro group but shares the dipropylsulfamoyl moiety.
4-(Dipropylsulfamoyl)-2-aminobenzoic acid: Formed by the reduction of the nitro group to an amino group.
Naphthyl-substituted sulfamoylbenzoic acids: Variants with different aromatic substituents.
Uniqueness
2-Nitroprobenecid is unique due to the presence of both the nitro and dipropylsulfamoyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes involved in inflammation sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(dipropylsulfamoyl)-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O6S/c1-3-7-14(8-4-2)22(20,21)10-5-6-11(13(16)17)12(9-10)15(18)19/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUYRWCZUQUOMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180441 | |
Record name | 2-Nitroprobenecid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2577-52-8 | |
Record name | 4-[(Dipropylamino)sulfonyl]-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2577-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Nitroprobenecid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Nitroprobenecid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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